molecular formula C8H14O3 B1318088 5,5-Dimethyl-4-oxohexanoic acid CAS No. 57965-24-9

5,5-Dimethyl-4-oxohexanoic acid

Cat. No. B1318088
CAS RN: 57965-24-9
M. Wt: 158.19 g/mol
InChI Key: FSZDZPZFDKTEIM-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-oxohexanoic acid is a chemical compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .


Synthesis Analysis

The synthesis of 5,5-Dimethyl-4-oxohexanoic acid involves the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-4-oxohexanoic acid is represented by the linear formula C8H14O3 . The compound has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .

Scientific Research Applications

Chemical Synthesis and Derivatives

5,5-Dimethyl-4-oxohexanoic acid and its derivatives have been employed in various chemical synthesis processes. For instance, Ronsheim, Hilgenkamp, and Zercher (2003) explored the formation of γ-Keto esters from β-Keto esters, which involved methyl 5,5-dimethyl-4-oxohexanoate as a key component (Ronsheim, Hilgenkamp, & Zercher, 2003). Another example is the work by Hayes and Wallace (1990), who developed a simple route to methyl 5S-(benzoyloxy)-6-oxohexanoate, a crucial intermediate in leukotriene synthesis (Hayes & Wallace, 1990).

Pharmaceutical Research

In the realm of pharmaceutical research, Gonzalez et al. (1996) synthesized derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a constituent of the didemnin family of antineoplastic macrocyclic depsipeptides. This illustrates the compound's relevance in developing potential therapeutic agents (Gonzalez et al., 1996).

Organic Chemistry

In organic chemistry, Freer and Yates (1984) examined the oxidation of 2-cyclohexen-1-ones to 2-cyclohexene-1,4-diones, including 5,5-dimethyl-2-cyclohexen-1-one, demonstrating the compound's versatility in chemical transformations (Freer & Yates, 1984).

Biochemical Applications

Yamamoto, Oritani, and Yamashita(1990) utilized derivatives of 5,5-dimethyl-4-oxohexanoic acid in the synthesis of chiral γ-ionylideneacetic acids, highlighting its application in biochemical research related to natural product synthesis (Yamamoto, Oritani, & Yamashita, 1990).

Analytical Chemistry

In analytical chemistry, Kanawati et al. (2007) conducted mass spectrometric characterization of small oxocarboxylic acids, including 5-oxohexanoic acid, a compound closely related to 5,5-dimethyl-4-oxohexanoic acid. This study contributed to the understanding of ion fragmentation mechanisms in mass spectrometry (Kanawati et al., 2007).

Advanced Material Science

The exploration of 5,5-dimethyl-4-oxohexanoic acid and its analogs extends to advanced material science. Marselli et al. (2003) investigated the electrogeneration of hydroxyl radicals on boron-doped diamond electrodes, employing 5,5-dimethyl-1-pyrroline-N-oxide for the detection of these radicals (Marselli et al., 2003).

properties

IUPAC Name

5,5-dimethyl-4-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZDZPZFDKTEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515539
Record name 5,5-Dimethyl-4-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-4-oxohexanoic acid

CAS RN

57965-24-9
Record name 5,5-Dimethyl-4-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
AI Siutkina, SV Chashchina, RR Makhmudov… - … . СЕРИЯ «ХИМИЯ И …, 2022 - ctj-isuct.ru
Новые N-гетарилзамещенные 2-((диарилметилен) гидразоно)-5, 5-диметил-4-оксогексанамиды были получены в 4 стадии, которые включали конденсацию Кляйзена между …
Number of citations: 5 ctj-isuct.ru
AI Siutkina, SV Chashchina, RR Makhmudov… - Russian Journal of …, 2021 - Springer
The synthesis of new substituted 2-[2-(diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates is described. The synthesis from commercially available starting materials …
Number of citations: 17 link.springer.com
S GRONOWITZ, GL BORGEN - ACTA CHEMICA …, 1965 - actachemscand.org
Attempts to brominate 2, 4-di-i-butyl-5-bromothiophene according to the method of Derbyshire and Waters6 led to 2-i-butyl-4, 4-dihydroxy-5, 5-dimethyl-2-hexenoie acid y-lactone ie the …
Number of citations: 16 actachemscand.org
VO Kozminykh, VI Goncharov, EN Kozminykh… - Chemistry of …, 2006 - Springer
It is known that (het) aroylpyrotartaric acids, their esters and amides react with hydrazines to give derivatives of 5-(het) aryl-1H-pyrazol-3-carboxylic acid [1, 2]. As the result of the …
Number of citations: 4 link.springer.com
O Sedláček, M Hrubý, M Studenovský… - Bioorganic & medicinal …, 2012 - Elsevier
Acridines are potent DNA-intercalating anticancer agents with high in vivo anticancer effectiveness, but also severe side effects. We synthesized five 9-anilinoacridine-type drugs and …
Number of citations: 47 www.sciencedirect.com
H Irikawa, Y Toyoda, H Kumagai… - Bulletin of the Chemical …, 1989 - journal.csj.jp
Four 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylic acids, plausible precursors of trichotomine, were isolated as the methyl esters from Clerodendron …
Number of citations: 34 www.journal.csj.jp
AN Pyrko - Известия вузов. Прикладная химия и биотехнология, 2022 - cyberleninka.ru
The aim of the present study is the synthesis and testing for pesticidal activities of 2,3-dimethoxy16,16-dimethyl-D-homo-8-azagona-1,3,5(10),13-tetraene-12,17a-one and 2,3-dimethoxy…
Number of citations: 4 cyberleninka.ru
I Bianchi, R Forlani, G Minetto, I Peretto… - Journal of …, 2006 - ACS Publications
An efficient strategy for the solution-phase parallel synthesis of a library of pyrrole-amides is described. Key reactions include functional homologation of β-ketoesters with a set of …
Number of citations: 29 pubs.acs.org
H Irikawa, M Morinaga, M Kondo - Chemistry letters, 2003 - journal.csj.jp
The title L-tryptophan derivative was found to serve as a chiral host and the formation of a helical network with one-dimensional channel was shown by the X-ray analysis of its inclusion …
Number of citations: 2 www.journal.csj.jp
Y Zhang, JK Li, FG Zhang, JA Ma - The Journal of Organic …, 2020 - ACS Publications
Here we describe an enantioselective Mannich reaction of cyclic iminoglyoxylates with enamides by virtue of chiral phosphoric acid catalysis in a one-pot manner. The wide substrate …
Number of citations: 9 pubs.acs.org

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